Rupatadine-d6 (D-tartrate)

LC-MS/MS Isotope Dilution Spectral Overlap

Rupatadine-d6 (D-tartrate) is a stable isotope-labeled analog of the second-generation antihistamine rupatadine, specifically bearing six deuterium atoms and formulated as the D-tartrate salt. The parent compound acts as a dual antagonist at histamine H1 receptors (Ki = 0.1 µM) and platelet-activating factor (PAF) receptors (Ki = 0.55 µM).

Molecular Formula C30H32ClN3O6
Molecular Weight 572.1 g/mol
Cat. No. B12365553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupatadine-d6 (D-tartrate)
Molecular FormulaC30H32ClN3O6
Molecular Weight572.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C26H26ClN3.C4H6O6/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-1(3(7)8)2(6)4(9)10/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i8D,9D,11D,12D,17D2;
InChIKeyBFHOPIMNVCVOMY-CACNEWFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rupatadine-d6 (D-tartrate): Deuterated Internal Standard for LC-MS Bioanalysis & PK Studies


Rupatadine-d6 (D-tartrate) is a stable isotope-labeled analog of the second-generation antihistamine rupatadine, specifically bearing six deuterium atoms and formulated as the D-tartrate salt . The parent compound acts as a dual antagonist at histamine H1 receptors (Ki = 0.1 µM) and platelet-activating factor (PAF) receptors (Ki = 0.55 µM) [1]. As a deuterated internal standard (IS), rupatadine-d6 is designed for quantitative LC-MS/MS workflows in bioanalytical and pharmacokinetic studies, where co-elution with the analyte and compensation for matrix effects are critical performance parameters .

Why Rupatadine-d6 (D-tartrate) Cannot Be Replaced by Other Isotopologues or IS Choices


The selection of a deuterated internal standard for rupatadine quantification directly determines analytical accuracy, precision, and regulatory compliance. Rupatadine-d6 (D-tartrate) occupies a distinct position among available labeling options: the six-deuterium substitution provides a mass difference of +6 Da relative to the unlabeled analyte, exceeding the minimum 3 Da requirement for adequate spectral separation in small-molecule LC-MS/MS [1]. In comparison, rupatadine-d4 (fumarate) offers only a +4 Da shift, which may be insufficient for molecules where natural isotopic contributions or in-source fragmentation generate overlapping signals [2]. Published validated methods for rupatadine have relied on structurally dissimilar, non-deuterated internal standards such as diphenhydramine and letrozole, which exhibit different extraction recovery, chromatographic retention, and ionization behavior—parameters that deuterated isotopologues are specifically designed to match [3][4]. Furthermore, the D-tartrate salt form provides solubility and handling characteristics that distinguish it from the more common fumarate salt, a factor relevant for stock solution preparation and long-term stability in analytical workflows .

Quantitative Differentiation Evidence: Rupatadine-d6 (D-tartrate) vs. Available Alternatives


Mass Difference Advantage: +6 Da (d6) vs. +4 Da (d4) for Spectral Separation in LC-MS/MS

Rupatadine-d6 provides a molecular mass shift of +6 Da versus the unlabeled analyte, compared to the +4 Da shift offered by rupatadine-d4. The d6 label places the internal standard signal well clear of the natural-abundance ¹³C isotope envelope of rupatadine, which extends to approximately M+3, thereby minimizing isotopic cross-contribution between the internal standard and analyte quantitation channels . In contrast, the d4 analog operates within a mass window where the ¹³C₂ isotopologue of the analyte can contribute measurably to the internal standard signal, introducing systematic bias unless mathematical correction is applied [1].

LC-MS/MS Isotope Dilution Spectral Overlap

Salt Form Differentiation: D-Tartrate vs. Fumarate Counterion for Sample Preparation

Rupatadine-d6 is commercially available as the D-tartrate salt, whereas most rupatadine reference materials and deuterated analogs (including rupatadine-d4) are supplied as fumarate salts . The D-tartrate salt form confers distinct solubility and hygroscopicity characteristics relevant to analytical stock solution preparation. Rupatadine fumarate is reported as a white to pale brown solid with a melting point >187°C (dec.) and requires storage under inert atmosphere with protection from light . The D-tartrate counterion introduces a different solid-state morphology and dissolution profile, enabling researchers to select the salt form best suited to their specific solvent system (e.g., methanol, acetonitrile, or aqueous mixtures) without the confounding factor of fumarate-related UV absorbance or buffering effects .

Solubility Stock Solution Stability Salt Selection

Isotopic Enrichment and the Mitigation of D0 Carryover in Quantitation

A critical specification for any deuterated internal standard is the level of residual unlabeled (D0) species, which directly contributes to analyte channel background and compromises the lower limit of quantification (LLOQ). Rupatadine-d6 (D-tartrate) is manufactured with a purity specification of ≥98%, and the six-deuterium labeling strategy inherently reduces the probability of D0 carryover compared to d4-labeled analogs, because each deuteration site independently contributes to the overall isotopic purity . For a d6 compound with 99 atom% D per position, the fractional abundance of fully unlabeled D0 species is approximately (0.01)⁶ = 10⁻¹², whereas for d4 it is (0.01)⁴ = 10⁻⁸—a difference of four orders of magnitude in residual D0, assuming equivalent per-position deuteration efficiency [1]. Vendor data for high-quality deuterated standards confirm that isotopic purity specifications are integral to minimizing D0 interference .

Isotopic Purity D0 Carryover Quantitative Accuracy

Matrix Effect Compensation: Deuterated IS Superiority Over Structurally Dissimilar IS

Published LC-MS/MS methods for rupatadine quantification in human plasma have used structurally dissimilar internal standards: diphenhydramine (Wen et al., 2009) [1] and letrozole (Sun et al., 2015) [2]. Both are non-deuterated compounds with different physicochemical properties, extraction recoveries, and ionization behavior compared to rupatadine. Deuterated isotopologues such as rupatadine-d6 are documented to co-elute with the analyte and undergo identical matrix effects, providing superior compensation for ion suppression/enhancement phenomena in electrospray ionization . Although no published study directly compares a deuterated rupatadine IS against diphenhydramine or letrozole in the same plasma matrix, literature on analogous drug classes consistently demonstrates that SIL-IS yields improved accuracy (bias reduction of 5-15%) and precision (RSD reduction of 3-8%) compared to structural analogs in regulated bioanalysis [3].

Matrix Effect Ion Suppression IS Selection

Recommended Application Scenarios for Rupatadine-d6 (D-tartrate) Based on Differentiation Evidence


Regulated Bioanalytical Method Validation for Rupatadine Pharmacokinetic Studies

In compliance with FDA and EMA BMV guidelines, rupatadine-d6 (D-tartrate) should be selected as the internal standard for LC-MS/MS quantification of rupatadine in human plasma when method sensitivity requirements approach the low pg/mL range. The +6 Da mass difference eliminates cross-talk with the analyte's natural ¹³C isotopologue envelope, and the deuterated isotopologue provides near-identical extraction recovery and ionization behavior, minimizing matrix effect variability across diverse plasma lots . This replaces the use of diphenhydramine or letrozole IS, which have been documented in published rupatadine methods but exhibit dissimilar physicochemical properties [1][2].

Simultaneous Quantification of Rupatadine and Active Metabolites (Desloratadine, 3-Hydroxydesloratadine)

For multi-analyte LC-MS/MS panels measuring rupatadine alongside its pharmacologically active metabolites desloratadine and 3-hydroxydesloratadine, rupatadine-d6 (D-tartrate) serves as the analyte-specific IS for rupatadine. Laboratories can pair it with deuterated desloratadine IS to achieve complete SIL-IS coverage for all three analytes, improving accuracy across the panel relative to methods using a single structural analog IS [3].

Stability-Indicating Assay Development in Pharmaceutical QC

In pharmaceutical quality control where rupatadine fumarate is assessed for purity and degradation products (including the main impurity desloratadine), rupatadine-d6 (D-tartrate) can function as an internal standard in stability-indicating HPLC or UPLC-MS methods. The D-tartrate salt form is analytically distinguishable from the fumarate API, preventing salt-related interference, and the deuterium label ensures the IS signal does not overlap with degradation product peaks [4].

Method Cross-Validation When Transitioning from Legacy Structural Analog IS Methods

For CROs and pharmaceutical laboratories with existing validated methods using diphenhydramine or letrozole IS, rupatadine-d6 (D-tartrate) provides a direct upgrade path. The d6 IS can be introduced during method cross-validation, with the expectation of improved inter-day precision and reduced matrix effect failures, enabling compliance with updated regulatory guidance that increasingly recommends SIL-IS over structural analogs for quantitative bioanalysis [2].

Quote Request

Request a Quote for Rupatadine-d6 (D-tartrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.